molecular formula C17H26N2O4 B13882709 Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

Cat. No.: B13882709
M. Wt: 322.4 g/mol
InChI Key: BNVRJUVLIBLUFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butyl ester group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyethyl group to a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the pyridine ring can produce a fully saturated piperidine derivative.

Scientific Research Applications

Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-12(20)13-5-8-18-15(11-13)22-14-6-9-19(10-7-14)16(21)23-17(2,3)4/h5,8,11-12,14,20H,6-7,9-10H2,1-4H3

InChI Key

BNVRJUVLIBLUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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